![molecular formula C6H6N4 B091880 7H-Purine, 7-methyl- CAS No. 18346-04-8](/img/structure/B91880.png)
7H-Purine, 7-methyl-
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Description
“7H-Purine, 7-methyl-” is a compound with the molecular formula C6H7N5 and a molecular weight of 149.1533 . It is also known by other names such as 7-Methyl-adenine, 6-Amino-7-methylpurine, 7-Methyladenine, and N7-Methyladenine . It is a biomarker of DNA damage from exposure to methylating agents and is a partial agonist for the G protein-coupled receptor in rats .
Synthesis Analysis
The synthesis of N7-substituted adenines, guanines, and 6-mercaptopurines, which includes “7H-Purine, 7-methyl-”, involves a key step of regioselective preparation of 7-substituted 6-chloropurines. These are building blocks for the divergent synthesis of adenines, guanines, and 6-mercaptopurines .Molecular Structure Analysis
The molecular structure of “7H-Purine, 7-methyl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also available in other formats .Chemical Reactions Analysis
The chemical reactions involving “7H-Purine, 7-methyl-” are complex and involve various steps. For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .Physical And Chemical Properties Analysis
“7H-Purine, 7-methyl-” is a white to almost white powder . Its physical and chemical properties are influenced by its molecular structure, which consists of fused pyrimidine and imidazole rings .Mechanism of Action
Purines, including “7H-Purine, 7-methyl-”, perform their functional and pharmacological properties because of their structural/chemical characteristics. They work as chemical messengers with autocrine, paracrine, and endocrine actions that regulate cell metabolism and immune response in tumor progression .
Future Directions
The future directions for “7H-Purine, 7-methyl-” research could involve exploring its potential therapeutic applications. For instance, purine physiology is important for a variety of functions relevant to cellular health; thus, when these molecules present a homeostatic imbalance, the stability and survival of the cellular systems become compromised . Additionally, the development of new synthetic methods and the exploration of novel chemical reactions involving “7H-Purine, 7-methyl-” could be areas of future research .
properties
IUPAC Name |
7-methylpurine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-4-9-6-5(10)2-7-3-8-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYVESVMOMOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC=NC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171425 |
Source
|
Record name | 7H-Purine, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Purine, 7-methyl- | |
CAS RN |
18346-04-8 |
Source
|
Record name | 7H-Purine, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018346048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Purine, 7-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Purine, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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